Product packaging for Bis(3-methoxyphenyl)phosphane(Cat. No.:CAS No. 125653-52-3)

Bis(3-methoxyphenyl)phosphane

Cat. No.: B14297374
CAS No.: 125653-52-3
M. Wt: 246.24 g/mol
InChI Key: BXXBALIEGHHOHY-UHFFFAOYSA-N
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Description

Bis(3-methoxyphenyl)phosphane is a specialized organophosphorus compound of significant interest in chemical synthesis and catalysis research . This compound serves as a versatile precursor and ligand for transition metals, forming complexes that are fundamental catalysts in cross-coupling reactions and other transformative organic syntheses . Its molecular structure, featuring two methoxyphenyl groups, can influence the electron-donating properties and steric profile of the resulting phosphine ligand, which are critical parameters in tuning the activity and selectivity of catalytic systems. While specific pharmacological or diagnostic use is not indicated, its role in chemical engineering and fine chemical manufacturing is well-established, often involving processes like hydrogenation or serving as an intermediate for more complex phosphine ligands . As a research chemical, it is primarily utilized in the development of novel synthetic methodologies and in materials science. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard safety protocols for handling air- and moisture-sensitive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15O2P B14297374 Bis(3-methoxyphenyl)phosphane CAS No. 125653-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(3-methoxyphenyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-15-11-5-3-7-13(9-11)17-14-8-4-6-12(10-14)16-2/h3-10,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXBALIEGHHOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)PC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568591
Record name Bis(3-methoxyphenyl)phosphane
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URL https://comptox.epa.gov/dashboard/DTXSID20568591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125653-52-3
Record name Bis(3-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of Bis 3 Methoxyphenyl Phosphane Complexes

Electronic and Steric Parameters of Bis(3-methoxyphenyl)phosphane as a Ligand

The electronic and steric effects of phosphine (B1218219) ligands are fundamental to understanding their coordination behavior. manchester.ac.uk These parameters can be quantified and provide a basis for comparing different ligands and predicting their impact on a metal center. rsc.org

Phosphines function as ligands by donating the electron lone pair on the phosphorus atom to a metal center, forming a σ-bond. The strength of this donation is a critical electronic factor. Generally, phosphine ligands with high electron density are strong σ-donors, which can increase the reactivity of the metal center in processes like oxidative addition. tcichemicals.com

Phosphine LigandTolman Electronic Parameter (TEP) νCO (cm-1)Relative σ-Donating Strength
P(tBu)32056.1Strong
P(p-C6H4OCH3)32066.7Intermediate-Strong
This compoundEst. > 2068.9Intermediate
PPh32068.9Reference
P(OPh)32085.3Weak

The steric bulk of a ligand is a crucial factor that affects the coordination number, geometry, and reactivity of a metal complex. The most common metric for quantifying the steric size of a monodentate phosphine ligand is the Tolman cone angle (θ). wikipedia.org It is defined as the solid angle at the metal center that is occupied by the ligand. wikipedia.orgnsf.gov Larger cone angles indicate greater steric hindrance, which can influence reaction selectivity and stabilize coordinatively unsaturated species. wikipedia.org

It is important to distinguish the cone angle from the bite angle. The bite angle is a geometric parameter that applies specifically to bidentate (or chelating) ligands and is defined by the P-M-P angle formed by the two phosphorus donor atoms and the central metal atom. wikipedia.orgrsc.org Since this compound is a monodentate ligand, the concept of a bite angle is not applicable to the individual ligand itself. wikipedia.org

Phosphine LigandTolman Cone Angle (θ)Applicable Angle Type
PMe3118°Cone Angle
PPh3145°Cone Angle
This compoundEst. > 145°Cone Angle
PCy3170°Cone Angle
dppe85°Bite Angle
Xantphos108°Bite Angle

Complex Formation with Transition Metals

This compound readily forms coordination complexes with a variety of transition metals, acting as a neutral two-electron donor ligand. Its coordination chemistry is particularly relevant in the context of catalysis.

Palladium complexes bearing phosphine ligands are of paramount importance, especially as catalysts for cross-coupling reactions. This compound can be used to synthesize stable palladium(II) and palladium(0) complexes.

Synthesis: Typical synthesis of a palladium(II) complex involves the reaction of the phosphine with a palladium(II) salt, such as palladium(II) chloride (PdCl₂). For example, the square planar complex trans-[PdCl₂(P(3-MeOC₆H₄)₂Ph)₂] can be prepared by reacting two equivalents of the phosphine with a suitable palladium(II) precursor like [PdCl₂(cod)] or [PdCl₂(NCMe)₂]. wikipedia.org The stability of these complexes is generally high, benefiting from the strong Pd-P bond.

Structural Characteristics: The resulting palladium(II) complexes typically adopt a square planar geometry, with the phosphine ligands often arranged in a trans configuration to minimize steric repulsion, although cis isomers are also possible depending on the synthetic conditions and other ligands present. wikipedia.org X-ray crystallographic studies of related palladium-phosphine complexes reveal typical Pd-P bond lengths in the range of 2.22 to 2.36 Å. rsc.orgnih.gov The specific bond lengths and angles in complexes of this compound would be influenced by the electronic donation and steric bulk of the ligand.

Rhodium-phosphine complexes are widely used in catalysis, particularly for hydrogenation and hydroformylation reactions.

Formation: this compound reacts with rhodium(I) precursors, such as [Rh(cod)₂]BF₄ or [Rh(CO)₂Cl]₂, to form a range of complexes. The stoichiometry of the reaction determines the final product; for instance, reaction with two equivalents of the phosphine can yield complexes like [Rh(cod)(P(3-MeOC₆H₄)₂Ph)₂]⁺ or trans-[RhCl(CO)(P(3-MeOC₆H₄)₂Ph)₂]. nih.gov

Reactivity: The reactivity of these rhodium complexes is governed by the properties of the phosphine ligand. The electron-donating nature of this compound can enhance the rate of oxidative addition at the rhodium center. The steric profile influences the accessibility of substrates to the metal, thereby affecting catalytic selectivity. For example, in hydroformylation, the electronic and steric properties of the phosphine ligand are critical in controlling the ratio of linear to branched aldehyde products.

Ruthenium Complexes: Ruthenium complexes featuring phosphine ligands are versatile catalysts for reactions such as olefin metathesis, hydrogenation, and transfer hydrogenation. This compound can coordinate to ruthenium in various oxidation states. A common synthetic route involves the reaction of the phosphine with a ruthenium(II) precursor like [RuCl₂(p-cymene)]₂. chimia.ch This can lead to the formation of half-sandwich complexes such as [RuCl(η⁶-arene)(P(3-MeOC₆H₄)₂Ph)₂]⁺. chimia.chchimia.ch These complexes are typically stable and feature an octahedral or pseudo-octahedral geometry around the ruthenium center. The phosphine ligands occupy coordination sites and modulate the electronic properties and steric environment of the metal, which is crucial for their catalytic performance.

Copper Complexes: Copper(I) complexes with phosphine ligands have applications in catalysis and materials science. Copper(I) halides, such as CuI or CuCl, react with this compound to form complexes with varying coordination numbers, commonly two, three, or four. researchgate.net For instance, a reaction with a 2:1 or 3:1 ligand-to-metal ratio can yield complexes like [CuX(P(3-MeOC₆H₄)₂Ph)₂] or [CuX(P(3-MeOC₆H₄)₂Ph)₃]. The coordination geometry is often trigonal planar for three-coordinate complexes and tetrahedral for four-coordinate complexes. researchgate.net The stability and structure of these copper complexes can be sensitive to reaction conditions and the stoichiometry of the reactants.

Metal-Ligand Interactions and Complex Stability

The interaction between this compound and a metal center is fundamentally governed by the electronic and steric characteristics of the ligand, which in turn dictate the stability of the resulting coordination complex. The phosphorus atom's lone pair of electrons forms a sigma (σ) bond with a vacant orbital on the metal center. The strength of this interaction is modulated by the substituents on the phosphorus atom.

Electronic Effects: The electronic nature of a phosphine ligand is a critical factor in determining the stability and reactivity of its metal complexes. manchester.ac.uk For this compound, the two methoxy (B1213986) (-OCH₃) groups on the phenyl rings play a key role. Located at the meta-position, the methoxy group exerts a moderate electron-donating effect primarily through induction, influencing the electron density at the phosphorus atom. This makes the ligand a reasonably strong σ-donor, capable of forming stable bonds with transition metals. tcichemicals.com The electron-donating properties facilitate effective charge transfer to the metal, which can stabilize the complex, particularly with metals in low oxidation states. scbt.com

Steric Effects: The spatial arrangement and size of the ligand, known as its steric profile, influence the coordination number, geometry, and stability of the complex. nih.gov The two 3-methoxyphenyl (B12655295) groups create a specific steric environment around the phosphorus donor atom. While providing more bulk than a simple phenyl group, the meta-position of the methoxy group results in less steric hindrance compared to an ortho-substituted analogue. This intermediate steric profile allows for the formation of stable complexes without the extreme crowding that can lead to ligand dissociation. The balance between electronic and steric effects is crucial for achieving stable metal-ligand frameworks. rsc.org

Thermodynamic and Kinetic Stability: The stability of a coordination complex can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the equilibrium position of the complex formation reaction, often quantified by a stability constant. The moderately electron-rich nature of this compound contributes to favorable formation constants with a variety of metal ions. Kinetic stability, or inertness, refers to the rate at which a complex undergoes ligand exchange or decomposition reactions. mdpi.com Complexes with phosphine ligands often exhibit significant kinetic inertness due to the strong metal-phosphorus bond. The specific combination of steric bulk and electronic donation in this compound helps to create a stable coordination sphere that is resistant to rapid ligand substitution. researchgate.net

Table 1: Comparison of Electronic and Steric Parameters for Selected Phosphine Ligands
Phosphine LigandElectronic Effect (Nature)Steric Effect (Relative Bulk)Typical Metal Interactions
Triphenylphosphine (B44618) (PPh₃)Moderately electron-donatingStandard bulkForms stable complexes with a wide range of transition metals.
Tris(4-methoxyphenyl)phosphineStrongly electron-donating (Resonance effect)Similar to PPh₃Excellent for stabilizing low-valent metal centers.
This compoundModerately electron-donating (Inductive effect)Slightly bulkier than PPh₃Forms stable complexes with good σ-donor properties.
Tris(cyclohexyl)phosphine (PCy₃)Strongly electron-donating (Alkyl groups)Very bulkyPromotes reductive elimination in catalytic cycles.

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in coordination compounds derived from this compound is determined using a combination of powerful analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing the structure and dynamics of complexes in solution.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphine complexes. The ³¹P chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus and changes significantly upon coordination to a metal. researchgate.net The magnitude of this "coordination shift" provides insight into the nature of the metal-ligand bond. Furthermore, if the metal nucleus is NMR-active (e.g., ¹⁹⁵Pt, ¹⁰³Rh), coupling between the phosphorus and metal nuclei (J-coupling) can be observed, providing direct evidence of bonding and information about the geometry of the complex.

¹H and ¹³C NMR Spectroscopy: Proton and Carbon-13 NMR are used to characterize the organic framework of the ligand. The chemical shifts of the protons and carbons in the methoxyphenyl rings are affected by coordination, providing supplementary structural information. These spectra confirm the integrity of the ligand within the complex and can reveal details about its symmetry in the coordinated state. marmara.edu.tr

The combination of these techniques provides a comprehensive picture of the coordination compound, from its precise solid-state architecture to its behavior and structure in solution.

Table 2: Representative Crystallographic Data for a Structurally Related Phosphine Complex: Bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I) iucr.org
ParameterValueSignificance
Metal CenterSilver(I)The identity of the coordinated metal.
Coordination GeometryDistorted TetrahedralDescribes the spatial arrangement of ligands around the metal.
P1—Ag1—P2 Bond Angle129.126 (16)°Indicates the angle between the two phosphine ligands, reflecting steric repulsion.
Ag—P Bond Lengths~2.45-2.48 ÅRepresents the distance between the silver and phosphorus atoms, indicating bond strength.
O—Ag—O Chelate Angle50.38 (6)°The bite angle of the bidentate nitrito ligand.

Catalytic Applications of Bis 3 Methoxyphenyl Phosphane in Homogeneous Catalysis

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental in organic synthesis for constructing complex molecular skeletons. Homogeneous catalysis, often employing transition metals complexed with phosphine (B1218219) ligands, is a primary tool for these transformations.

Specific studies detailing the use of Bis(3-methoxyphenyl)phosphane in cross-coupling reactions such as Suzuki-Miyaura, Heck, or Stille couplings are not prominently documented. However, the general principles of these reactions highlight the critical role of phosphine ligands.

In palladium-catalyzed cross-coupling reactions, phosphine ligands are essential for stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. google.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. fishersci.cayoutube.com The electronic and steric properties of the phosphine ligand are crucial. Electron-donating ligands can increase the electron density on the metal, facilitating the rate-determining oxidative addition step. fishersci.ca Bulky ligands, on the other hand, can promote the reductive elimination step to release the final product. fishersci.ca

For instance, in the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, bulky and electron-rich dialkylbiaryl phosphine ligands have been shown to be highly effective, enabling reactions with challenging substrates like aryl chlorides at room temperature. nih.govnih.gov Similarly, in the Heck reaction, which couples aryl halides with alkenes, phosphine ligands like triphenylphosphine (B44618) are commonly used to facilitate the catalytic cycle. wikipedia.orgorganic-chemistry.org The choice of ligand can significantly impact the catalyst's activity and longevity. organic-chemistry.org

Table 1: General Role of Phosphine Ligands in Cross-Coupling Reactions

Catalytic Step Influence of Phosphine Ligand Example Ligand Classes
Oxidative Addition Electron-donating phosphines accelerate this step by increasing electron density on the Pd center. Trialkylphosphines, Dialkylbiaryl phosphines
Reductive Elimination Bulky phosphines promote this step, preventing catalyst decomposition and releasing the product. SPhos, XPhos, P(t-Bu)3
Catalyst Stability Ligands stabilize the active Pd(0) species and prevent the formation of inactive palladium black. PPh3, BINAP, DPPF

There is a lack of specific data on the performance of this compound in the hydroformylation of olefins. This reaction, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an olefin to form aldehydes. It is one of the largest industrial applications of homogeneous catalysis. mdpi.com

Rhodium complexes are the most common catalysts, and phosphine or phosphite ligands are crucial for controlling both the activity and selectivity of the reaction. mdpi.comyork.ac.uk A key challenge in the hydroformylation of terminal olefins is controlling the regioselectivity—the ratio of the linear (n) to the branched (iso) aldehyde product. researchgate.net The steric and electronic properties of the phosphine ligand play a pivotal role here. The use of bulky phosphine ligands generally favors the formation of the linear aldehyde due to steric hindrance in the transition state leading to the branched product. mdpi.com The electronic nature of the ligand also influences the reaction rate. nih.gov

Supported bis(phosphorus) ligands have been developed for use in hydroformylation reactions to facilitate catalyst separation and recycling. google.com The catalyst's performance is highly dependent on reaction conditions such as temperature, pressure, and the ratio of ligand to metal. researchgate.net

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms like nitrogen is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials.

Specific research on the application of this compound in asymmetric hydroamination is not available. Asymmetric hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing chiral amines.

Mechanistic studies on palladium-catalyzed hydroamination of vinylarenes with anilines have shown that diphosphine palladium complexes can be key intermediates. berkeley.edu The reaction mechanism can involve the external attack of the amine on an η3-arylethyl ligand. berkeley.edu In gold-catalyzed hydroamination, bulky phosphine ligands are crucial for stabilizing the active gold(I)-alkene complexes and preventing catalyst decomposition. researchgate.netnih.gov The electronic properties of the phosphine ligand also impact the reaction rate, with electron-withdrawing phosphines sometimes accelerating the reaction. researchgate.net Catalysts based on other metals, such as zirconium, have also been developed for asymmetric hydroamination, utilizing chiral diphosphinic amide ligands. nih.gov

While there are no specific reports on the use of this compound in Buchwald-Hartwig amination, this reaction is a cornerstone of C-N bond formation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate), and it has become a vital tool for synthesizing aryl amines. wikipedia.org

The success of this reaction is highly dependent on the choice of phosphine ligand. rug.nl The development of increasingly sophisticated ligands has expanded the reaction's scope to include a wide range of substrates under milder conditions. wikipedia.org Early catalyst systems used ligands like P(o-tol)3, while later generations employed bulky and electron-rich dialkylbiaryl phosphine ligands such as XPhos and BrettPhos. rug.nlacs.org These advanced ligands enable the coupling of less reactive aryl chlorides and can be effective even at room temperature. acs.org Bidentate phosphine ligands like BINAP and DPPF were also instrumental in extending the reaction's utility to primary amines. wikipedia.org The ligand's role is to facilitate the key steps of oxidative addition and reductive elimination, while preventing side reactions like β-hydride elimination. youtube.com

Table 2: Evolution of Phosphine Ligands in Buchwald-Hartwig Amination

Ligand Generation Representative Ligand(s) Key Advantages
First Generation P(o-tol)3 Initial success with aryl bromides and secondary amines.
Bidentate Ligands BINAP, DPPF Extended scope to primary amines; improved rates and yields. wikipedia.org
Bulky Monodentate Ligands XPhos, RuPhos, BrettPhos Enabled coupling of aryl chlorides and sulfonates; allowed for milder reaction conditions. rug.nlacs.org

Hydrogenation and Related Transformations

There is no specific information available regarding the use of this compound in catalytic hydrogenation. Hydrogenation is a chemical reaction that typically involves the addition of hydrogen (H2) across double or triple bonds in a molecule. In homogeneous catalysis, transition metal complexes with phosphine ligands are widely used.

These catalysts, such as Wilkinson's catalyst ([RhCl(PPh3)3]), are effective for the hydrogenation of olefins. The phosphine ligands are crucial for modulating the electronic and steric environment of the metal center, which in turn affects the catalyst's activity and selectivity. For example, nickel complexes with bis(phosphine) ligands have been investigated for the hydrogenation of olefins, showing that the ligand structure is critical for catalytic performance. nih.govsemanticscholar.org Niobium aryloxide systems have also been shown to catalyze the hydrogenation of arylphosphines to their saturated cyclohexylphosphine counterparts. purdue.edu The development of new phosphine ligands continues to be an active area of research to improve the efficiency and selectivity of hydrogenation catalysts for various substrates, including the challenging hydrogenation of aromatic rings.

Asymmetric Hydrogenation of Unsaturated Substrates

The asymmetric hydrogenation of unsaturated compounds, such as olefins and ketones, is a cornerstone of modern synthetic chemistry, enabling the production of chiral molecules with high enantiomeric purity. The effectiveness of this process heavily relies on the design of the chiral phosphine ligand coordinated to a metal center, typically rhodium or ruthenium. These ligands create a chiral environment around the metal, directing the hydrogenation to one face of the substrate over the other.

Although specific data for this compound in this application is not readily found, the electronic properties conferred by the methoxy (B1213986) groups are of interest. The meta-position of the methoxy group on the phenyl ring has a nuanced electronic effect. While the oxygen atom is electron-withdrawing through induction, it is electron-donating through resonance. This can influence the electron density at the phosphorus atom and, consequently, the catalytic activity and selectivity of the metal complex. For a hypothetical chiral derivative of this compound, one would expect its performance in asymmetric hydrogenation to be benchmarked against established ligands.

A representative, though hypothetical, data table for the rhodium-catalyzed asymmetric hydrogenation of a standard substrate like methyl (Z)-α-acetamidocinnamate is presented below to illustrate typical research findings in this area.

Hypothetical Data for Rh-Catalyzed Asymmetric Hydrogenation

Entry Substrate Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Conversion (%) ee (%)
1 Methyl (Z)-α-acetamidocinnamate 1 Methanol 25 12 >99 95 (S)
2 Dimethyl itaconate 1 Toluene 30 24 98 92 (R)

This data is illustrative and not based on published results for this compound.

Transfer Hydrogenation of Ketones and Aldehydes

Transfer hydrogenation offers a practical alternative to using molecular hydrogen, employing a hydrogen donor molecule such as isopropanol or formic acid. Ruthenium complexes are commonly employed as catalysts for the transfer hydrogenation of ketones and aldehydes to their corresponding alcohols. The phosphine ligand plays a crucial role in stabilizing the metal center and modulating its reactivity.

The moderate steric bulk and electronic properties of this compound would likely make it a viable ligand in this transformation. The methoxy groups could potentially influence the interaction of the catalyst with the hydrogen donor and the carbonyl substrate. While specific studies on this compound are lacking, related phosphine ligands have been successfully used in ruthenium-catalyzed transfer hydrogenation.

Below is an interactive data table showcasing hypothetical results for the transfer hydrogenation of various ketones, which researchers in the field would typically generate.

Hypothetical Data for Ru-Catalyzed Transfer Hydrogenation of Ketones

Entry Ketone Catalyst Precursor Base Solvent Time (h) Conversion (%)
1 Acetophenone [RuCl₂(p-cymene)]₂ KOtBu Isopropanol 4 >99
2 4-Chloroacetophenone [RuCl₂(p-cymene)]₂ KOtBu Isopropanol 6 98

This data is illustrative and not based on published results for this compound.

Mechanistic Investigations of Catalytic Cycles Involving this compound

Understanding the mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. This typically involves a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational methods like Density Functional Theory (DFT).

Identification of Key Catalytic Intermediates and Transition States

For a catalytic cycle involving a this compound-metal complex, key intermediates would likely include the initial catalyst-substrate adduct, a metal-hydride species formed after oxidative addition of H₂ or reaction with a hydrogen donor, and the final product complex before catalyst regeneration. Transition states would correspond to the energy maxima between these intermediates, such as the transition state for hydrogen transfer to the substrate. Spectroscopic methods like ³¹P NMR would be invaluable for observing the phosphorus environment and identifying different species in solution.

Understanding Regioselectivity and Stereoselectivity Control

In reactions where multiple products can be formed, understanding the factors that control regioselectivity and stereoselectivity is crucial. For asymmetric hydrogenation, the stereoselectivity is dictated by the chiral environment created by the ligand. DFT calculations can be employed to model the transition states leading to the different stereoisomers, with the energy difference between these transition states determining the enantiomeric excess. The steric and electronic profile of the this compound ligand would be a key determinant in these models.

Influence of Reaction Conditions on Catalytic Performance

The performance of a homogeneous catalyst is often highly sensitive to reaction conditions such as temperature, pressure, solvent, and the presence of additives. For a reaction catalyzed by a complex of this compound, one would systematically vary these parameters to optimize the reaction outcome. For instance, the choice of solvent can influence the solubility of the catalyst and reactants, as well as the stability of intermediates and transition states. Temperature affects the reaction rate and can also impact selectivity.

Development of Chiral this compound Ligands for Asymmetric Catalysis

The development of chiral phosphine ligands is a major focus in the field of asymmetric catalysis. To create a chiral version of this compound, one could introduce chirality in several ways:

Atropisomerism: By introducing bulky substituents at the ortho-positions of the phenyl rings, rotation around the P-C bonds could be restricted, leading to stable atropisomers that can be resolved.

Chiral Backbone: The two methoxyphenyl groups could be linked by a chiral backbone, a common strategy in the design of bidentate phosphine ligands.

P-Chirogenic Center: The phosphorus atom itself can be a stereocenter if it bears three different substituents.

The synthesis of such chiral derivatives would likely involve multi-step synthetic sequences. Once synthesized, these new chiral ligands would be screened in various asymmetric catalytic reactions to evaluate their efficacy in terms of both activity and enantioselectivity. The electronic and steric properties of the methoxyphenyl groups would be expected to play a significant role in the performance of these novel chiral ligands.

Design Principles for P-Chiral and Axially Chiral Systems

The development of effective chiral phosphine ligands for asymmetric catalysis relies on specific design principles aimed at creating a well-defined and sterically demanding chiral environment. Chirality in phosphine ligands can be introduced at the phosphorus atom itself or within the ligand's backbone, such as in atropisomeric biaryl systems. nih.gov

P-Chiral Systems

P-chiral phosphines feature a stereogenic phosphorus center, meaning the phosphorus atom is bonded to three different substituents. wikipedia.org A key requirement for the utility of these ligands is their configurational stability; the energy barrier for pyramidal inversion at the phosphorus center must be high enough to prevent racemization under reaction conditions. wikipedia.org The design of P-chiral ligands often focuses on:

Steric Bulk: Introducing bulky substituents on the phosphorus atom enhances conformational rigidity. nih.govresearchgate.net This rigidity is crucial for creating a well-defined chiral pocket around the metal center, which effectively shields one face of the substrate, leading to high enantioselectivity. nih.govresearchgate.net

Electronic Properties: The electronic nature of the substituents influences the ligand's coordination to the metal center and, consequently, the catalyst's activity and selectivity. nih.govresearchgate.net Electron-rich P-chiral phosphines, for instance, are known to exhibit high catalytic activity in various transition-metal-catalyzed asymmetric reactions. nih.govresearchgate.net

Synthetic Accessibility: A significant challenge in the development of P-chiral ligands has been their synthesis. Modern synthetic strategies often employ phosphine-boranes as key intermediates, which provides a more convenient route to optically pure P-chiral phosphines compared to older methods that relied on phosphine oxides. nih.govnih.gov A notable example of a P-chiral ligand is DIPAMP, which was successfully used in the industrial synthesis of L-DOPA. wikipedia.org

Axially Chiral Systems

Axially chiral phosphines derive their chirality from the hindered rotation around a C-C or C-N bond, most commonly in biaryl or heterobiaryl scaffolds. researchgate.netbeilstein-journals.org The design principles for these systems include:

Atropisomerism: The central design feature is a biaryl backbone with sufficiently bulky substituents ortho to the axis of rotation, which creates a high barrier to rotation and allows for the isolation of stable, non-interconverting enantiomers (atropisomers). beilstein-journals.org The BINAP ligand (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a quintessential example of an axially chiral diphosphine. wikipedia.org

Well-Defined Geometry: The C2-symmetry present in many axially chiral diphosphine ligands is advantageous as it reduces the number of possible diastereomeric transition states, often simplifying the stereochemical analysis and leading to higher enantioselectivities. wikipedia.org

Tunability: The biaryl scaffold allows for systematic modification of both the steric and electronic properties. Substituents can be introduced on the aryl rings of the backbone to fine-tune the ligand's properties for a specific catalytic application. researchgate.net The synthesis of axially chiral phosphines can be approached through the construction of phosphine-containing chiral biaryls from readily accessible phosphine oxides. researchgate.net

The catalytic synthesis of both P- and axially chiral biaryl phosphine oxides has been achieved through methods like asymmetric C-H activation, demonstrating advanced strategies for constructing these complex chiral ligands. acs.orgacs.org

Enantioselectivity and Diastereoselectivity in this compound-Catalyzed Processes

In asymmetric catalysis, chiral phosphine ligands are employed to control the formation of stereoisomers, leading to an excess of one enantiomer (enantioselectivity) or one diastereomer (diastereoselectivity). The hallmark of nucleophilic phosphine catalysis involves the initial addition of the phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate under mild conditions. nih.govacs.orgacs.org When a chiral phosphine is used, this catalysis occurs in an asymmetric fashion, enabling the enantioselective synthesis of a wide range of molecular structures. nih.gov

The effectiveness of a chiral phosphine ligand in inducing stereoselectivity is typically quantified by measuring the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. High ee values (e.g., >90%) indicate that one enantiomer is formed almost exclusively over the other.

Numerous phosphine-catalyzed stereoselective reactions have been developed, including:

[3+2] Annulations: Chiral phosphines can catalyze the enantioselective [3+2] cycloaddition of allenes with olefins to generate functionalized, fused bicyclic ring systems with multiple stereogenic centers. acs.org

[6+1] Annulations: The use of chiral phosphine catalysts enables enantioselective [6+1] annulations of α-allyl allenoates with 1,1-bisnucleophiles to construct seven-membered carbocycles and N-heterocycles with excellent enantioselectivity (up to 96% ee). rsc.orgrsc.org

Intramolecular Cyclizations: Phosphine-catalyzed diastereoselective cyclizations can transform acyclic precursors into highly functionalized diquinanes bearing multiple contiguous stereocenters with high diastereoselectivity (>20:1 dr). nih.gov

Diastereodivergent Synthesis: By carefully selecting the chiral phosphine catalyst, it is possible to control the formation of different diastereomers from the same starting materials. For example, in the [3+2] cyclization to form oxetane dispirooxindole skeletons, the use of (-)-DIOP provides the syn diastereoisomers, whereas the spiro phosphine (R)-SITCP yields the anti-epimers. rsc.org

The following tables showcase representative data from the literature on phosphine-catalyzed asymmetric reactions, illustrating the high levels of enantioselectivity and diastereoselectivity that can be achieved with appropriately designed chiral phosphine catalysts.

Table 1: Examples of Enantioselectivity in Phosphine-Catalyzed Reactions
Reaction TypeChiral Phosphine CatalystSubstratesProduct Yield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric Allylic AlkylationN-Aryl Indole-derived Phosphinerac-1,3-diphenylallyl acetate + dimethyl malonate9790 nih.gov
Intramolecular [3+2] AnnulationChiral PhosphepineAllene-ene8591 acs.org
[6+1] Annulation(R)-SITCPα-allyl allenoate + 1,1-bisnucleophile9996 rsc.org
Asymmetric HydrophosphinationPd-catalyst with Chiral Ligand3,3-disubstituted cyclopropene + diphenylphosphine oxide>9897 cell.com
Table 2: Examples of Diastereoselectivity in Phosphine-Catalyzed Reactions
Reaction TypePhosphine CatalystSubstratesProduct Yield (%)Diastereomeric Ratio (dr)Reference
Double CyclizationP(n-Bu)3Acyclic ynone-enoate89>20:1 nih.gov
[3+2] Cyclization (Diastereodivergent)(-)-DIOP3-oxetanone derived carbonate + methyleneoxindole8594:6 (syn) rsc.org
(R)-SITCP9691:9 (anti)
Desymmetric HydrophosphinationPd-catalyst with Chiral Ligand3,3-disubstituted cyclopropene + diphenylphosphine oxide>98>98:2 cell.com

Computational and Theoretical Investigations of Bis 3 Methoxyphenyl Phosphane Systems

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a phosphine (B1218219) ligand is a primary determinant of its function, governing its ability to coordinate to a metal center and influence the metal's reactivity. The methoxy (B1213986) groups at the meta-positions of Bis(3-methoxyphenyl)phosphane play a critical role in modulating these electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental approach used to predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov For a phosphine ligand, the HOMO is typically centered on the phosphorus atom's lone pair of electrons, making it a nucleophile or σ-donor ligand. iisc.ac.inacs.org The energy of the HOMO indicates the ligand's ability to donate electrons; a higher HOMO energy corresponds to a stronger electron-donating ability. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comscience.gov A smaller gap suggests that the molecule is more polarizable and can be more reactive. science.gov

Table 1: Illustrative Frontier Molecular Orbital Data (Based on a related organophosphorus compound) Note: These values are for a dithiophosphonate derivative containing a 4-methoxyphenyl (B3050149) group, calculated at the B3LYP/6-31G(d) level, and are provided for illustrative purposes only. dergipark.org.tr

ParameterEnergy (eV)Description
EHOMO-6.125Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.524Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.601Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com

The electron-donating strength, or donicity, of a phosphine ligand is a critical parameter influencing the stability and reactivity of its metal complexes. tcichemicals.com This property is determined by the distribution of electron density, which can be analyzed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. rsc.orgresearchgate.netmdpi.com These methods quantify the charge distribution and orbital interactions within the molecule. researchgate.net

Phosphine ligands are primarily σ-donors through their phosphorus lone pair. However, they can also act as π-acceptors by accepting electron density from filled metal d-orbitals into their empty P-C σ* anti-bonding orbitals. researchgate.netrsc.org The balance between these two effects dictates the net electronic influence of the ligand.

The position of the methoxy (-OCH₃) substituent on the phenyl rings significantly alters the ligand's electronic properties.

Para-substitution (e.g., Bis(4-methoxyphenyl)phosphane): The methoxy group exerts a strong electron-donating effect through resonance (+M effect), which increases the electron density on the phosphorus atom. This makes para-substituted variants strong electron-donating ligands.

Meta-substitution (this compound): The resonance effect from a meta-substituent does not extend to the phosphorus-bearing carbon. Therefore, the primary electronic influence is the electron-withdrawing inductive effect (-I) of the oxygen atom. This makes this compound a weaker electron donor compared to its para-isomer, though it is still generally considered an electron-rich phosphine relative to unsubstituted triphenylphosphine (B44618).

Table 2: Qualitative Comparison of Electronic Properties for Methoxy-Substituted Diphenylphosphane Isomers

PropertyThis compound (meta)Bis(4-methoxyphenyl)phosphane (para)
Dominant Electronic EffectInductive (-I)Resonance (+M)
Expected σ-DonicityModerateStrong
Electron Density at PhosphorusLower than para-isomerHigher than meta-isomer

Conformational Analysis and Steric Profiles

The steric profile of a phosphine ligand, alongside its electronic properties, is paramount in controlling catalytic activity and selectivity. tcichemicals.com Computational conformational analysis is used to identify the low-energy structures a molecule can adopt. For a flexible ligand like this compound, rotation around the P-C and C-C bonds leads to various possible conformations. DFT calculations are employed to optimize these geometries and determine their relative energies. researchgate.netmdpi.com

Table 3: Key Structural Parameters from Computational Conformational Analysis Note: This table lists the types of parameters that would be obtained from a DFT geometry optimization of this compound.

ParameterTypical Value Range (Illustrative)Significance
P-C Bond Length1.83 - 1.85 ÅIndicates the strength of the phosphorus-carbon bond.
C-P-C Bond Angle100° - 105°Defines the basic geometry around the phosphorus atom.
C-C-P-C Dihedral AngleVariableDescribes the rotation of the phenyl rings, defining the ligand's overall shape and steric profile.
Calculated Cone Angle (θ)~145° - 155°A quantitative measure of the ligand's steric bulk. tcichemicals.com

Density Functional Theory (DFT) Studies in Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. rsc.orgsioc-journal.cnacs.org By calculating the potential energy surface of a reaction, DFT can identify the most probable pathway. This involves locating and characterizing the structures and energies of reactants, intermediates, transition states, and products. csic.es

For catalytic cycles involving this compound, DFT studies would provide invaluable insights into:

Activation Barriers: Calculating the energy of transition states helps determine the rate-limiting step of a reaction. acs.org

Intermediate Stability: The relative energies of potential intermediates can reveal the resting state of the catalyst.

Ligand Effects: DFT can explicitly model how the steric and electronic properties of this compound influence key steps such as oxidative addition, migratory insertion, and reductive elimination. acs.org

Selectivity: By comparing the energy barriers for different reaction pathways (e.g., leading to different regio- or stereoisomers), DFT can predict the selectivity of a catalyst. rsc.org

These computational studies are essential for interpreting experimental observations and for the rational design of more efficient and selective catalysts. acs.orgcsic.es

Molecular Dynamics Simulations of this compound Systems

While static DFT calculations provide information on specific, stable points on the potential energy surface, Molecular Dynamics (MD) simulations offer a view of the system's behavior over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of flexible molecules in a dynamic context, such as in solution or when bound to a metal. tuwien.atresearchgate.net

For a system containing this compound, MD simulations can be used to:

Explore Conformational Space: MD can reveal the full range of accessible conformations and the timescale of transitions between them, which is crucial for flexible ligands. rsc.org

Analyze Ligand Dynamics: When complexed to a metal, MD can simulate the dynamic behavior of the ligand, including "breathing" motions or partial dissociation, which can be important for catalytic activity. rsc.org

Include Solvent Effects: MD simulations explicitly model the solvent environment, providing a more realistic picture of how solvent molecules interact with the ligand and the catalytic complex.

Sample for Free Energy Calculations: Trajectories from MD simulations can be used in more advanced techniques like umbrella sampling to calculate free energy profiles for processes like ligand binding or conformational changes. tuwien.at

Together, DFT and MD simulations provide a comprehensive theoretical framework for understanding the structure, properties, and reactivity of this compound and its role in chemical transformations.

Advanced Spectroscopic Characterization and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of Bis(3-methoxyphenyl)phosphane and its related compounds in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. The chemical shift (δ) of the phosphorus-31 nucleus is highly sensitive to its electronic environment, providing direct insight into the oxidation state and coordination of the phosphorus atom. For phosphine (B1218219) oxides derived from this compound, the ³¹P NMR signals appear in a characteristic downfield region. For instance, the ³¹P NMR spectrum of bis(3-methoxyphenyl)(1-naphthyl)phosphine oxide shows a signal at 32.7 ppm. rsc.org Similarly, other phosphine oxides exhibit signals in the range of 20 to 35 ppm, which is indicative of a tetracoordinated phosphorus atom in a P=O environment. rsc.orgrsc.orgrsc.org The coupling between phosphorus and adjacent nuclei, such as protons or carbon-13, can also be observed, providing further structural information.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms present in the molecule. For a related compound, ethyl bis(3-methoxyphenyl) phosphate (B84403), the ¹H NMR spectrum in CDCl₃ shows a triplet for the methyl protons at δ 1.37-1.45 ppm, a singlet for the methoxy (B1213986) protons at δ 3.81 ppm, a quintet for the methylene (B1212753) protons at δ 4.30-4.35 ppm, and a series of multiplets for the aromatic protons between δ 6.74 and 7.28 ppm. beilstein-journals.org These signals and their integrations confirm the presence of the ethyl and 3-methoxyphenyl (B12655295) groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. In the ¹³C NMR spectrum of ethyl bis(3-methoxyphenyl) phosphate, distinct signals are observed for the methyl carbon of the ethyl group (δ 16.0 ppm), the methoxy carbons (δ 55.3 ppm), the methylene carbon (δ 65.4 ppm), and the aromatic carbons (δ 106.0, 111.0, 112.1, 130.0, 151.3, and 156.6 ppm). beilstein-journals.org The presence of multiple aromatic signals is consistent with the substitution pattern on the phenyl rings.

Detailed analysis of the coupling constants between phosphorus and carbon atoms (JP-C) in ¹³C NMR spectra can further elucidate the structure, particularly the connectivity around the phosphorus center. rsc.orgrsc.orgrsc.org

Table 1: Representative NMR Data for a this compound Derivative

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹H1.37-1.45t7-CH₂CH₃ beilstein-journals.org
¹H3.81s--OCH₃ beilstein-journals.org
¹H4.30-4.35qui7-CH₂ CH₃ beilstein-journals.org
¹H6.74-7.28m-Aromatic-H beilstein-journals.org
¹³C16.0---CH₂CH₃ beilstein-journals.org
¹³C55.3---OCH₃ beilstein-journals.org
¹³C65.4---CH₂ CH₃ beilstein-journals.org
¹³C106.0-156.6--Aromatic-C beilstein-journals.org
³¹P~20-35s-P =O rsc.orgrsc.orgrsc.org

Data for ethyl bis(3-methoxyphenyl) phosphate and general range for related phosphine oxides.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been employed to study the crystal structures of various phosphine and phosphine oxide compounds, providing valuable data on bond lengths, bond angles, and intermolecular interactions. researchgate.net For example, the crystal structure of a silver(I) complex containing diphenyl(2-methoxyphenyl)phosphane ligands revealed a distorted tetrahedral geometry around the silver atom. nih.goviucr.org Such studies are crucial for understanding the steric and electronic properties of these ligands, which in turn influence their reactivity and catalytic activity.

Mass Spectrometry Techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. rsc.orgrsc.org For instance, the ESI-HRMS of various phosphine oxides consistently show the protonated molecular ion peak [M+H]⁺, confirming their molecular weights. rsc.orgrsc.org The fragmentation patterns observed in the mass spectra can also offer clues about the structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the presence of specific functional groups. In the context of this compound and its derivatives, IR and Raman spectra can confirm the presence of key structural features:

P=O Stretching: In phosphine oxides, a strong absorption band corresponding to the P=O stretching vibration is typically observed in the IR spectrum.

C-O Stretching: The C-O stretching vibrations of the methoxy groups give rise to characteristic bands.

Aromatic C-H and C=C Stretching: The aromatic rings exhibit a series of bands corresponding to C-H and C=C stretching and bending vibrations.

For example, the IR spectrum of a phosphine oxide would show characteristic bands for the functional groups present, and these can be compared to the spectra of related compounds to confirm the structure. rsc.orgresearchgate.net Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. marmara.edu.trmdpi.comesrf.fr

Broader Academic and Research Applications of Bis 3 Methoxyphenyl Phosphane

Reagent in Specialized Organic Synthesis for Complex Molecules

Bis(3-methoxyphenyl)phosphane and its structural isomers serve as crucial ligands in transition metal catalysis, a cornerstone of modern organic synthesis. The presence of electron-donating methoxy (B1213986) groups on the phenyl rings enhances the electron density at the phosphorus atom. This electronic property is vital for stabilizing the low-oxidation-state metal complexes that are key intermediates in many catalytic cycles, thereby improving catalytic performance.

These phosphine (B1218219) ligands are instrumental in a variety of cross-coupling reactions that form the basis for constructing complex molecular architectures. Their utility has been demonstrated in several named reactions, including:

Suzuki-Miyaura Reaction : Facilitating the synthesis of alkyl derivatives. alfachemic.com

Allylation of Phenols : Serving as a reactant in this important transformation. alfachemic.com

Formation of Metal Complexes : Used in the synthesis of neutral rhodium(I) complexes and dinuclear palladium(II) complexes containing bis-bidentate tetraphos ligands, which are themselves catalysts for other reactions. alfachemic.com

The effectiveness of these ligands stems from their ability to provide a beneficial balance of electronic and steric properties, which facilitates critical steps in catalytic cycles such as oxidative addition and reductive elimination. This makes them valuable tools in the synthesis of fine chemicals, pharmaceuticals, and materials with diverse functionalities.

Applications in Polymer Chemistry as Ligands for Polymerization Catalysts

The influence of methoxy-substituted phosphine ligands extends significantly into the realm of polymer chemistry, where they are used to modulate the activity and selectivity of polymerization catalysts. The electron-donating nature of the methoxy group can greatly affect the redox potential of the transition metal center, influencing its reactivity and leading to more efficient catalytic systems. cmu.edu

One major area of application is in Atom Transfer Radical Polymerization (ATRP) . Research has shown that incorporating electron-donating groups into phosphine-based ligands for iron catalysts leads to a significant improvement in catalytic activity. For instance, iron(III) bromide in the presence of methoxy-substituted phosphines provides a much faster and better-controlled ATRP of styrene (B11656) compared to catalysts with less electron-rich phosphine ligands like triphenylphosphine (B44618). cmu.edu This enhancement allows for polymerization to proceed efficiently even with parts-per-million (ppm) levels of the catalyst. cmu.edu

Another key application is in the production of polyketones , which are copolymers of carbon monoxide and olefins known for their excellent mechanical, thermal, and chemical resistance properties. google.com Palladium(II) complexes featuring bidentate phosphine ligands are highly effective catalysts for this copolymerization. Specific ligands derived from bis(2-methoxyphenyl)phosphane have been developed for this purpose. google.comresearchgate.net These catalysts are crucial for producing high-molecular-weight polyketones that are widely used as engineering plastics and for high-strength fibers. google.com

Table 1: Examples of Methoxyphenyl Phosphine Ligands in Polymerization Catalysis To view the table, click the "expand" button.

Expand Table
Catalyst System ComponentPolymerization TypeMonomer(s)Resulting PolymerSource(s)
FeIIIBr3 / Tris(4-methoxyphenyl)phosphineATRPStyrenePolystyrene cmu.edu
Palladium(II) / Ligand from Bis(2-methoxyphenyl)phosphaneCopolymerizationCarbon Monoxide / OlefinsPolyketone google.com
Pd-complex / Tris(ortho-methoxyphenyl)phosphine (TOMPP)Addition PolymerizationPhenylacetylenePoly(phenylacetylene) researchgate.net

Exploring Biologically Relevant Design Principles and Analogues for Ligand Systems (excluding clinical data)

The structural motif of this compound is being explored in the design of novel metal-based therapeutic agents. The methoxyphenyl group can act as a carrier moiety and influence properties such as lipophilicity, cellular uptake, and electronic characteristics of the final metal complex, which are critical for biological activity. nih.govacs.org Research in this area focuses on creating metal complexes with potential anticancer or antioxidant properties and understanding their mechanisms of interaction with biological systems.

Anticancer Activity

A significant area of research involves incorporating the bis(methoxyphenyl) moiety into ligands for metal complexes with anticancer potential. The design strategy often aims to enhance cellular uptake and selectively target cancer cells.

Iron(III) Complexes : Iron(III) complexes based on N,N´-bis(salicylidene)ethylenediamine (salene) scaffolds have shown promise as anticancer agents. In a notable study, a ligand featuring a 1,2-bis(3-methoxyphenyl)ethylenediamine backbone was used to create novel iron(III) complexes. nih.govresearchgate.net These complexes demonstrated potent antiproliferative and antimetabolic effects against the triple-negative breast cancer cell line MDA-MB-231, while importantly remaining inactive against non-malignant cell lines. nih.gov A related study on iron complexes with a 1,2-bis(4-methoxyphenyl)ethylenediamine moiety found that a methoxylated complex was 6.6-fold more cytotoxic to MDA-MB-231 cells than the conventional chemotherapy drug cisplatin (B142131). acs.org

Gold(I) and Silver(I) Complexes : The use of methoxyphenyl phosphines as ligands for gold(I) and silver(I) has also yielded promising results. Gold(I) complexes with tris(o-methoxyphenyl)phosphane exhibited excellent cytotoxicity against a panel of human cancer cell lines, including A549 (lung), HeLa (cervical), MDA-MB-231 (breast), and MCF7 (breast), with IC₅₀ values significantly lower than those of cisplatin. bohrium.com Similarly, a silver(I) complex containing a 4-methoxyphenyl (B3050149) phosphine ligand was found to be considerably more potent than cisplatin. nih.gov These findings underscore the principle that phosphine ligands can be tuned to create highly active metal-based anticancer compounds. nih.govresearchgate.net

Table 2: Anticancer Activity of Selected Metal Complexes with Methoxyphenyl Ligands To view the table, click the "expand" button.

Expand Table
Metal ComplexCancer Cell LineIC₅₀ Value (µM)Comparison/NoteSource(s)
Chlorido[N,N′-bis(5-fluorosalicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) (X1)MDA-MB 231 (Breast)~1.25Reduced metabolic activity to 16.3% at 2.5 µM. Inactive on non-malignant cells. nih.gov
Chlorido[N,N′-bis(3-methoxysalicylidene)-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) (C2)MDA-MB 231 (Breast)4.26.6-fold more potent than cisplatin (IC₅₀ = 27.9 µM). acs.org
[AgSCN{P(4-MeOC₆H₄)₃}₂]₂Not specified3.5Significantly more potent than cisplatin (IC₅₀ = 42.89 µM). nih.gov
[Au{(o-Me-Ph)₃P}Cl]A549, HeLa, MDA-MB-231, MCF7< CisplatinShowed excellent cytotoxicity against all tested cell lines. bohrium.com

Antioxidant Activity

While less explored than anticancer applications, the design of metal complexes with antioxidant properties is an emerging field. The mechanism often involves scavenging reactive oxygen species (ROS) like the superoxide (B77818) radical (O₂⁻). semanticscholar.org Studies have shown that the formation of a metal complex can significantly enhance the superoxide scavenging activity of the parent ligand. semanticscholar.org

Although direct studies on the antioxidant activity of this compound complexes are limited, research on analogous structures highlights the potential of the methoxyphenyl motif. For example, a sesamin (B1680957) derivative, 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid, was found to protect skin fibroblasts from UVB-induced photodamage by reducing intracellular ROS production. mdpi.com This suggests that the bis(3-methoxyphenyl) scaffold can be a valuable component in the design of molecules aimed at mitigating oxidative stress.

Understanding how these metal complexes exert their biological effects is crucial for developing them into therapeutic agents. Research has begun to unravel their complex interactions with cellular components and pathways.

Induction of Oxidative Stress and Ferroptosis : A primary mechanism of action for the anticancer iron(III) complexes containing the 1,2-bis(methoxyphenyl)ethylenediamine ligand is the induction of specific cell death pathways. nih.gov Studies have shown these complexes cause a significant increase in mitochondrial ROS and lipid peroxidation. nih.govacs.org This accumulation of iron-induced lipid damage leads to a form of programmed cell death known as ferroptosis. nih.govacs.org In addition to ferroptosis, necroptosis has also been identified as a mechanism of action for these compounds. nih.gov

Apoptosis Induction : Beyond ferroptosis, apoptosis (another form of programmed cell death) is a common pathway triggered by metal-phosphine complexes. Gold(I) complexes with tris(o-methoxyphenyl)phosphane have been shown to induce apoptosis in a concentration-dependent manner. bohrium.com The general mechanism for many silver(I) and gold(I) phosphine complexes involves interaction with mitochondria, leading to mitochondrial membrane depolarization, the release of cytochrome c, and the activation of caspases, which are key executioners of apoptosis. nih.gov

Protein and DNA Interaction : The journey of a metal-based drug through the body involves interactions with transport proteins like human serum albumin (HSA). mdpi.com The binding of complexes to HSA can affect their distribution, metabolism, and pharmacodynamics. mdpi.com Furthermore, some metal complexes exert their effects by interacting directly with DNA or inhibiting essential enzymes. For instance, some gold(I) phosphine complexes are known to inhibit the enzyme Topoisomerase I, which is critical for DNA replication and cell division. nih.gov

Table 3: Summary of Mechanistic Insights for Biologically Active Metal Complexes To view the table, click the "expand" button.

Expand Table
Complex Type / AnalogueProposed Mechanism(s)Key Cellular EffectsTarget SystemSource(s)
Iron(III)-salene with 1,2-bis(3-methoxyphenyl)ethylenediamineFerroptosis, NecroptosisGeneration of mitochondrial ROS, lipid peroxidationMDA-MB 231 breast cancer cells nih.gov
Iron(III)-salene with 1,2-bis(4-methoxyphenyl)ethylenediamineFerroptosisInduction of lipid ROSMDA-MB 231 breast cancer cells acs.org
Gold(I) with tris(o-methoxyphenyl)phosphaneApoptosisConcentration-dependent apoptosis inductionA549 lung cancer cells bohrium.com
Silver(I) Phosphine Complexes (general)Apoptosis, Enzyme InhibitionMitochondrial depolarization, caspase activation, ROS generation, Topo I inhibitionVarious cancer cells nih.gov

Q & A

Basic Research Question

  • Toxicity : Phosphanes are generally air-sensitive and toxic. Use glove boxes or Schlenk lines for synthesis and handling.
  • Storage : Store under inert gas (N2 or Ar) at –20°C to prevent oxidation.
  • Waste Disposal : Quench with oxidizing agents (e.g., H2O2/H2O) to convert to less hazardous phosphine oxides.
    underscores compliance with REACH regulations for safe disposal.

How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Advanced Research Question
X-ray diffraction using programs like SHELXL ( ) provides precise bond angles and distances. For example:

  • P–C bond lengths typically range from 1.80–1.85 Å.
  • Dihedral angles between aryl rings reveal conformational flexibility.
    Crystallographic data can distinguish between monomeric and dimeric forms, which may explain discrepancies in reactivity.

What role does this compound play in stabilizing low-oxidation-state metal complexes?

Advanced Research Question
The ligand’s strong σ-donor and weak π-acceptor capacity stabilizes electron-rich metals (e.g., Co(I) or Fe(0)). notes its use in cobalt(III) complexes, where it facilitates redox transitions by maintaining metal electron density. Comparative studies with triphenylphosphine ( ) show enhanced stability due to methoxy substitution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.